molecular formula C21H21F6N3O2 B11472695 N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide

N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide

Cat. No.: B11472695
M. Wt: 461.4 g/mol
InChI Key: PPKLMOAIVQQSAL-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structural features, including a hexafluoropropane moiety and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.

    Introduction of the Hexafluoropropane Moiety: The carbamoyl intermediate is then reacted with hexafluoropropane derivatives under controlled conditions to introduce the hexafluoropropane moiety.

    Coupling with Phenylpropanamide: The final step involves coupling the intermediate with phenylpropanamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide shares similarities with other fluorinated amides and carbamoyl derivatives.
  • Compounds such as N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylbutanamide and N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpentanamide are structurally related.

Uniqueness

  • The presence of the hexafluoropropane moiety imparts unique properties such as increased lipophilicity and thermal stability.
  • The specific arrangement of functional groups in this compound contributes to its distinct reactivity and potential applications.

Properties

Molecular Formula

C21H21F6N3O2

Molecular Weight

461.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethylphenyl)carbamoylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H21F6N3O2/c1-13-8-10-16(12-14(13)2)28-18(32)30-19(20(22,23)24,21(25,26)27)29-17(31)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,29,31)(H2,28,30,32)

InChI Key

PPKLMOAIVQQSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

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